NH-bis(PEG1-azide)
CAS No.: 2100306-81-6
Cat. No.: VC0537110
Molecular Formula: C8H17N7O2
Molecular Weight: 243.27
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2100306-81-6 |
|---|---|
| Molecular Formula | C8H17N7O2 |
| Molecular Weight | 243.27 |
| IUPAC Name | 2-(2-azidoethoxy)-N-[2-(2-azidoethoxy)ethyl]ethanamine |
| Standard InChI | InChI=1S/C8H17N7O2/c9-14-12-3-7-16-5-1-11-2-6-17-8-4-13-15-10/h11H,1-8H2 |
| Standard InChI Key | FXMWPZQWEUFICE-UHFFFAOYSA-N |
| SMILES | C(COCCN=[N+]=[N-])NCCOCCN=[N+]=[N-] |
| Appearance | Solid powder |
Introduction
Functional Characteristics
NH-bis(PEG1-azide) exhibits several important functional characteristics that make it a valuable tool in chemical biology and drug development. The compound's bifunctionality is its most significant feature, with distinct reactive groups that enable various applications.
The central amino group demonstrates reactivity with multiple chemical entities, including carboxylic acids, activated NHS esters, and carbonyl-containing compounds . This reactivity allows the molecule to be anchored to various chemical scaffolds while preserving the azide functionality for subsequent reactions. The amino group typically reacts under mild conditions, making it compatible with sensitive biological molecules and complex synthetic intermediates.
The two terminal azide groups are the compound's most distinctive functional feature. These groups remain inert to most biological nucleophiles and electrophiles but participate readily in specific click chemistry reactions. They can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, forming stable triazole linkages . Additionally, they participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with cyclooctynes like DBCO (dibenzocyclooctyne) or BCN (bicyclononyne), which proceed without copper catalysts and are therefore more biocompatible .
The PEG component of the molecule contributes significant functional advantages, including:
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Enhanced water solubility, facilitating applications in biological systems
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Improved pharmacokinetic properties when incorporated into drug conjugates
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Flexibility in the linker region, which is critical for allowing proper protein-protein interactions in PROTAC applications
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Reduced immunogenicity compared to non-PEGylated alternatives
These functional characteristics collectively make NH-bis(PEG1-azide) a versatile building block for creating well-defined bioconjugates with precise chemical connectivity. The combination of selective reactivity and biocompatibility positions this compound as an important tool for developing next-generation therapeutics and chemical probes.
Applications in Drug Development
Role in PROTAC Technology
NH-bis(PEG1-azide) has emerged as an important linker in PROTAC (Proteolysis Targeting Chimera) technology, a revolutionary approach to drug development. PROTACs operate by recruiting an E3 ubiquitin ligase to a target protein, facilitating its ubiquitination and subsequent degradation by the proteasome . This approach differs fundamentally from traditional inhibition-based pharmacology and offers several advantages, including the ability to address previously "undruggable" targets.
The compound functions as a bifunctional linker connecting two critical components of a PROTAC molecule: a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase . The structure and length of this linker significantly influence PROTAC efficacy, as they determine the spatial orientation of the two binding proteins and affect the formation of the ternary complex necessary for target ubiquitination.
The PEG nature of NH-bis(PEG1-azide) provides several advantages in PROTAC design:
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The flexible PEG chain allows the necessary conformational adaptability for efficient ternary complex formation
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The hydrophilic character improves aqueous solubility of the final PROTAC molecule
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The defined structure enables systematic optimization of linker length and composition
Research has demonstrated that PROTACs utilizing PEG-based linkers like NH-bis(PEG1-azide) can achieve high potency and selectivity in degrading target proteins across multiple therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders .
Click Chemistry Applications
The dual azide functionality of NH-bis(PEG1-azide) makes it particularly valuable for click chemistry applications in drug discovery and development. Click chemistry, characterized by high-yielding reactions with minimal side products under mild conditions, has revolutionized bioconjugation approaches in pharmaceutical research.
NH-bis(PEG1-azide) participates in two major types of click reactions:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction occurs between the azide groups of NH-bis(PEG1-azide) and terminal alkynes to form 1,2,3-triazole rings. The reaction proceeds efficiently at room temperature with copper(I) catalysts . This approach is commonly used for conjugating small molecules, peptides, and other drug components.
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Strain-promoted azide-alkyne cycloaddition (SPAAC): This copper-free alternative utilizes strained cyclooctynes (such as DBCO or BCN) that react with the azide groups without the need for potentially toxic copper catalysts. This makes SPAAC particularly suitable for biological applications and in vivo conjugations .
The bifunctional nature of NH-bis(PEG1-azide) enables the creation of heterobifunctional conjugates where two different molecules can be linked via the central amino group and the terminal azides. This approach has been utilized to develop:
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Targeted drug delivery systems
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Fluorescent probes for imaging
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Multifunctional therapeutic agents
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Diagnostic tools with enhanced specificity
These click chemistry applications benefit from the compound's high selectivity and bioorthogonality, allowing precise chemical modifications even in complex biological environments.
Research Findings and Future Prospects
Research utilizing NH-bis(PEG1-azide) has expanded significantly in recent years, particularly in the field of targeted protein degradation and bioconjugation chemistry. The compound's utility as a PROTAC linker has been demonstrated in multiple studies, with evidence suggesting that the PEG-based linkers can impart favorable pharmacokinetic properties to the resulting degraders .
A significant research finding has been the importance of linker composition and length in determining PROTAC efficacy. Studies have shown that the flexibility and hydrophilicity provided by PEG-based linkers like NH-bis(PEG1-azide) can significantly influence the formation of the critical ternary complex between the target protein, the PROTAC molecule, and the E3 ligase . This has led to systematic exploration of structure-activity relationships in PROTAC design, where NH-bis(PEG1-azide) serves as a valuable tool for creating defined linker compositions.
The dual azide functionality of NH-bis(PEG1-azide) has also enabled novel approaches in bioorthogonal chemistry. Researchers have leveraged this feature to develop sophisticated multi-functional conjugates that would be challenging to synthesize through conventional means. The compatibility with both copper-catalyzed and strain-promoted click chemistry has provided flexibility in experimental design based on specific application requirements .
Future prospects for NH-bis(PEG1-azide) are promising across several research domains:
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Advanced PROTAC development: As PROTAC technology continues to mature, linkers like NH-bis(PEG1-azide) will likely play a crucial role in optimizing next-generation degraders with improved specificity, potency, and pharmacokinetic properties.
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Theranostic applications: The compound's ability to facilitate dual functionalization makes it attractive for developing agents that combine therapeutic and diagnostic capabilities.
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Expanded bioconjugation strategies: As bioorthogonal chemistry continues to advance, NH-bis(PEG1-azide) is positioned to contribute to increasingly sophisticated bioconjugation approaches for creating complex molecular architectures.
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Nanomedicine: The compound's utility in surface modification of nanoparticles suggests potential applications in developing targeted drug delivery systems with enhanced specificity and reduced off-target effects .
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